6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains both bromine and nitrogen atoms. This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate brominated precursors. For instance, the reaction of pyrrole with bromohydrazone under controlled conditions can yield the desired compound . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature and solvent choice, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the downstream signaling pathways involved in cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with a similar structure but different substituents.
Uniqueness
6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific bromine substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5Br2N3O |
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Molecular Weight |
294.93 g/mol |
IUPAC Name |
6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1,10H,2H2,(H,9,12) |
InChI Key |
JMKZHAUHUJSYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=CC(=C(N2N1)Br)Br |
Origin of Product |
United States |
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